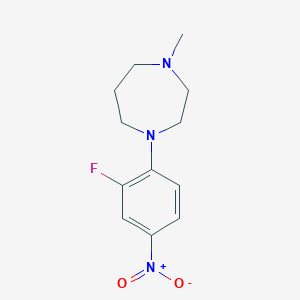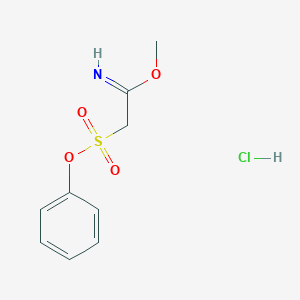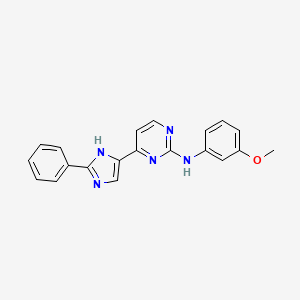
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is an organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2,3-dihydropyridine with methyl iodide and potassium fluoride in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2,3-dihydropyridine: Lacks the fluorine and methyl groups.
1-Methyl-4-phenyl-2,3-dihydropyridine: Lacks the fluorine atom.
5-Fluoro-2,3-dihydropyridine: Lacks the phenyl and methyl groups.
Uniqueness
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
651321-28-7 |
|---|---|
Molecular Formula |
C12H13FN+ |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium |
InChI |
InChI=1S/C12H13FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/q+1 |
InChI Key |
ORZSUSLOCBUDGW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC(=C(CC1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)

![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)

![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)



![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
